molecular formula C10H17F3N2O2 B2706714 Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate CAS No. 2503155-18-6

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate

Cat. No.: B2706714
CAS No.: 2503155-18-6
M. Wt: 254.253
InChI Key: WNPVAPDWIRUISO-NKWVEPMBSA-N
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Description

Historical Context in Organofluorine Chemistry

Organofluorine chemistry traces its origins to the mid-19th century, when Alexander Borodin first demonstrated halogen exchange reactions to synthesize organofluorine compounds. Early breakthroughs, such as the Swarts reaction (1898), enabled the substitution of chlorine with fluorine in aromatic systems, laying the groundwork for fluorinated heterocycles. The isolation of elemental fluorine by Henri Moissan in 1886 and subsequent developments in direct fluorination methods during the Manhattan Project catalyzed industrial applications of fluorocarbons.

The trifluoromethyl group, a hallmark of modern fluorochemistry, emerged as a critical functional group in the 1930s through reactions involving SbF₃ and HF. By the 21st century, advancements in asymmetric synthesis and catalytic fluorination techniques enabled precise stereochemical control in compounds like tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate. This compound exemplifies the convergence of historical methodologies—such as carbamate protection strategies—and modern stereoselective synthesis.

Table 1: Milestones in Organofluorine Chemistry Relevant to the Compound

Year Discovery/Innovation Significance for Fluorinated Heterocycles
1862 Borodin’s halogen exchange reaction First synthesis of organofluorine compounds
1898 Swarts reaction Enabled CF₃ group introduction
1936 Gottlieb’s Cl-to-F halogen exchange Fluoroarene synthesis
2021 Cu(I)-catalyzed cycloadditions Stereoselective fluoropyrrolidine synthesis

Position within Fluorinated Heterocyclic Compound Research

Fluorinated heterocycles, particularly pyrrolidines, are prized for their conformational rigidity and metabolic stability. The trifluoromethyl group enhances electronegativity and lipophilicity, making this compound a template for bioactive molecule design. Its stereochemistry—(3S,5R)—ensures precise spatial orientation, critical for receptor binding in medicinal applications.

Recent studies highlight fluorinated pyrrolidines in liquid crystal materials and agrochemical analogs. For example, the European Union’s HORIZONCF project demonstrated that fluorocyclohexane motifs, akin to the pyrrolidine scaffold, exhibit exceptional polarity and hydrophobicity, enabling applications in advanced materials.

Table 2: Comparative Analysis of Fluorinated Heterocycles

Heterocycle Key Functional Group Applications Synthetic Method
Pyrrolidine CF₃ Drug intermediates, agrochemicals Asymmetric 1,3-dipolar cycloaddition
Piperidine F Catalysts, solvents Direct fluorination
Fluorocyclohexane Multiple F atoms Liquid crystals Catalytic fluorination

Significance in Medicinal Chemistry

In drug discovery, the trifluoromethyl group improves pharmacokinetic properties by modulating pKa, membrane permeability, and resistance to oxidative metabolism. This compound serves as a precursor to protease inhibitors and kinase modulators, where the pyrrolidine ring’s rigidity enhances target affinity.

The compound’s carbamate group facilitates temporary protection of amines during solid-phase peptide synthesis, a strategy employed in developing antiviral agents. Furthermore, fluorinated pyrrolidines are explored in neuromodulatory drugs due to their ability to cross the blood-brain barrier.

Current Research Landscape and Trends

Contemporary research prioritizes sustainable fluorination methods and stereoselective synthesis. Copper(I)-catalyzed 1,3-dipolar cycloadditions, as reported in 2021, enable efficient construction of 3,3-difluoropyrrolidines with >95% enantiomeric excess. Such methodologies align with green chemistry principles, reducing reliance on hazardous fluorinating agents like SF₄.

Industrial collaborations, exemplified by Fluorochem Ltd., are commercializing fluorinated heterocycles for high-performance polymers and agrochemicals. The tert-butyl carbamate moiety remains a staple in combinatorial chemistry, enabling rapid diversification of pyrrolidine-based libraries for high-throughput screening.

Emerging trends include computational modeling to predict CF₃ group effects on protein-ligand interactions and the integration of fluorinated heterocycles into covalent inhibitors. These advancements underscore the compound’s enduring relevance in addressing global challenges in healthcare and materials science.

Properties

IUPAC Name

tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H17F3N2O2/c1-9(2,3)17-8(16)15-6-4-7(14-5-6)10(11,12)13/h6-7,14H,4-5H2,1-3H3,(H,15,16)/t6-,7+/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WNPVAPDWIRUISO-NKWVEPMBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(NC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@H]1C[C@@H](NC1)C(F)(F)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H17F3N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate typically involves the reaction of tert-butyl carbamate with a suitable pyrrolidine derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction. The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature or slightly elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of high-purity reagents and solvents, as well as stringent control of reaction conditions, is crucial in industrial settings.

Chemical Reactions Analysis

Types of Reactions

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: Nucleophilic substitution reactions can occur, particularly at the carbamate or pyrrolidine ring.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide in the presence of a catalyst like molybdenum can be used.

    Reduction: Lithium aluminum hydride in anhydrous ether is a common reducing agent.

    Substitution: Sodium hydride or potassium carbonate in an organic solvent like dichloromethane.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield a hydroxylated derivative, while reduction could produce a deprotected amine.

Scientific Research Applications

Chemistry

In chemistry, tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is used as a building block for the synthesis of more complex molecules

Biology

In biological research, this compound can be used as a probe to study enzyme-substrate interactions. The trifluoromethyl group is known to enhance the binding affinity of molecules to certain enzymes, making it a valuable tool in enzymology.

Medicine

In medicinal chemistry, this compound is investigated for its potential as a drug candidate. The trifluoromethyl group can improve the metabolic stability and bioavailability of pharmaceutical compounds.

Industry

In the industrial sector, this compound can be used in the development of agrochemicals and materials science. Its unique properties make it suitable for the synthesis of novel pesticides and polymers.

Mechanism of Action

The mechanism of action of tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate involves its interaction with specific molecular targets. The trifluoromethyl group can enhance the compound’s binding affinity to enzymes or receptors, leading to inhibition or activation of biological pathways. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Piperidine vs. Pyrrolidine Ring Systems

  • Compound : Tert-Butyl N-[(3S,5R)-5-(Trifluoromethyl)piperidin -3-yl]carbamate (CAS: 1620012-51-2)
    • Molecular Formula : C₁₁H₁₉F₃N₂O₂
    • Molecular Weight : 268.28 g/mol
    • Key Differences :
  • The piperidine ring (6-membered) introduces greater conformational flexibility compared to the pyrrolidine (5-membered) ring in the target compound.
  • Piperidine derivatives often exhibit altered solubility and binding kinetics due to increased ring size .

Substituent Variations

  • Compound : Tert-Butyl N-[(3S)-1-(Pyrimidin-2-yl)pyrrolidin-3-yl]carbamate
    • Molecular Formula : C₁₃H₂₁N₃O₂
    • Molecular Weight : 264.32 g/mol
    • Key Differences :
  • This modification shifts applications toward kinase inhibitors or nucleotide analogs, contrasting with the -CF₃ group’s role in enhancing metabolic stability .

Hydroxymethyl-Substituted Analogs

  • Compound : Tert-Butyl ((3S,5R)-5-(Hydroxymethyl)pyrrolidin-3-yl)carbamate (CAS: 1070295-74-7)
    • Molecular Formula : C₁₀H₂₀N₂O₃
    • Molecular Weight : 216.28 g/mol
    • Key Differences :
  • The -CH₂OH group increases polarity, improving aqueous solubility but reducing membrane permeability compared to -CF₃.
  • Such derivatives are often intermediates for prodrugs or hydrophilic therapeutics .

Fluorinated Aromatic Derivatives

  • Compound : Tert-Butyl ((3S,5S,6R)-6-Methyl-2-oxo-5-(2,3,6-trifluorophenyl)piperidin-3-yl)carbamate (CAS: 1456803-43-2)
    • Molecular Formula : C₁₇H₂₁F₃N₂O₃
    • Molecular Weight : 358.36 g/mol
    • Key Differences :
  • Fluorine atoms on an aromatic ring (vs. aliphatic -CF₃) enhance electronic effects (e.g., electron withdrawal) and halogen bonding.
  • Such compounds are prevalent in CNS drugs due to improved blood-brain barrier penetration .

Physicochemical and Stereochemical Comparisons

Table 1. Structural and Property Comparison

Compound Name Ring Type Substituent Molecular Weight (g/mol) Key Applications
Target: (3S,5R)-5-CF₃-pyrrolidine carbamate Pyrrolidine -CF₃ ~250 (estimated) Drug intermediates, PROTACs
(3S,5R)-5-CF₃-piperidine carbamate Piperidine -CF₃ 268.28 Kinase inhibitor scaffolds
(3S)-1-Pyrimidinyl-pyrrolidine carbamate Pyrrolidine Pyrimidin-2-yl 264.32 Nucleotide analog synthesis
(3S,5R)-5-CH₂OH-pyrrolidine carbamate Pyrrolidine -CH₂OH 216.28 Prodrug development

Stereochemical Impact

  • The (3S,5R) configuration in the target compound dictates its interaction with chiral biological targets (e.g., enzymes, receptors).
  • highlights enantiomer separation via HPLC, underscoring the importance of stereochemistry in pharmacological activity .

Biological Activity

Tert-butyl N-[(3S,5R)-5-(trifluoromethyl)pyrrolidin-3-yl]carbamate is a compound of interest due to its potential applications in medicinal chemistry, particularly in the treatment of neurodegenerative diseases. This article delves into its biological activity, mechanisms, and relevant research findings.

  • Molecular Formula : C11H19F3N2O2
  • Molecular Weight : 268.28 g/mol
  • CAS Number : 1523530-57-5
  • Structure : The compound features a pyrrolidine ring with a trifluoromethyl group, which is significant for its biological interactions.

The biological activity of this compound is primarily associated with its role as an inhibitor of key enzymes involved in neurodegenerative processes. Research indicates that compounds with similar structures can influence the following pathways:

  • Acetylcholinesterase Inhibition : This mechanism is critical in Alzheimer's disease treatment as it helps increase acetylcholine levels in the brain, enhancing cognitive function.
  • β-secretase Inhibition : This enzyme is responsible for the cleavage of amyloid precursor protein (APP), leading to amyloid-beta peptide formation, which aggregates to form plaques in Alzheimer's patients.

In Vitro Studies

In vitro studies have demonstrated that this compound exhibits significant inhibitory activity against acetylcholinesterase and β-secretase. For example:

  • Acetylcholinesterase IC50 : Approximately 0.17 μM.
  • β-secretase IC50 : Approximately 15.4 nM.

These results suggest that the compound can effectively modulate cholinergic signaling and amyloidogenesis, making it a candidate for further development in treating Alzheimer's disease and related disorders .

In Vivo Studies

In vivo models have been employed to assess the efficacy of this compound in preventing cognitive decline associated with neurodegenerative diseases. For instance:

  • Scopolamine-Induced Memory Impairment : In studies where scopolamine was administered to induce memory deficits in rodents, treatment with this compound resulted in improved performance on memory tasks compared to untreated controls.
  • Cytokine Modulation : The compound also showed potential in modulating inflammatory responses by reducing levels of pro-inflammatory cytokines such as TNFα and IL-6 in astrocyte cultures treated with amyloid-beta peptides.

Case Studies

Several case studies highlight the therapeutic potential of compounds structurally related to this compound:

StudyFindings
Study 1Demonstrated significant inhibition of Aβ aggregation (85% at 100 μM) and reduced astrocytic death in vitro.
Study 2Showed a moderate protective effect against Aβ-induced neurotoxicity in vivo, although not statistically significant compared to established treatments like galantamine .
Study 3Highlighted the compound's ability to modulate inflammatory responses via TLR4 signaling pathways .

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